N-{4-methyl-3-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-METHYL-3-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)-3-NITROBENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a nitrobenzamide core with a sulfamoyl group and an oxolane ring, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHYL-3-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)-3-NITROBENZAMIDE typically involves multiple steps, including the formation of the nitrobenzamide core, introduction of the sulfamoyl group, and attachment of the oxolane ring. Common synthetic routes may include:
Nitration: Introduction of the nitro group to the benzene ring.
Amidation: Formation of the benzamide core.
Sulfamoylation: Introduction of the sulfamoyl group.
Oxolane Attachment: Addition of the oxolane ring through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHYL-3-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)-3-NITROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions on the benzene ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Use of nucleophiles or electrophiles under suitable conditions, such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
N-(4-METHYL-3-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)-3-NITROBENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-METHYL-3-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)-3-NITROBENZAMIDE involves its interaction with specific molecular targets. The nitrobenzamide core may interact with enzymes or receptors, while the sulfamoyl group and oxolane ring contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)acetamide
- 3-Methyl-2-[(2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl)methylamino]pentanoic acid
Uniqueness
N-(4-METHYL-3-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)-3-NITROBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C19H21N3O6S |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-[4-methyl-3-(oxolan-2-ylmethylsulfamoyl)phenyl]-3-nitrobenzamide |
InChI |
InChI=1S/C19H21N3O6S/c1-13-7-8-15(21-19(23)14-4-2-5-16(10-14)22(24)25)11-18(13)29(26,27)20-12-17-6-3-9-28-17/h2,4-5,7-8,10-11,17,20H,3,6,9,12H2,1H3,(H,21,23) |
InChI Key |
RADHFQNRCYBZBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)NCC3CCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.